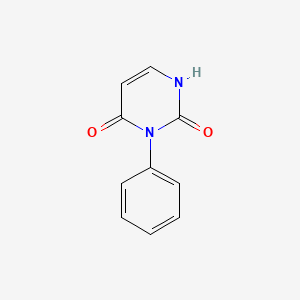

1-苯基-1-丙酮肟

描述

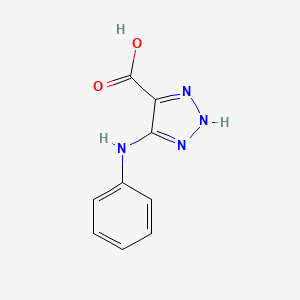

1-Phenyl-1-propanone oxime is a chemical compound that is related to various substances with pharmacological and industrial significance. It is structurally similar to 1-phenyl-2-propanone oxime, which is a known in vitro metabolite of amphetamine . The compound is also related to 1-phenyl-1-propanol, an intermediate in the synthesis of the antidepressant drug fluoxetine . The oxime functional group in these compounds is of particular interest due to its presence in various chemical reactions and its potential influence on the physical and chemical properties of the molecule.

Synthesis Analysis

The synthesis of compounds related to 1-phenyl-1-propanone oxime can be achieved through various methods. For instance, 1-phenyl-2-propanone oxime can be metabolized in vitro using rat liver homogenates to produce metabolites such as 2-nitro-1-phenylpropane and benzyl alcohol . Another related compound, 2-[4-(1-oxo-2-isoindolinyl)phenyl]propanoic acid, which exhibits analgesic and anti-inflammatory activity, can be synthesized through multiple methods, demonstrating the versatility in the synthesis of these compounds . Additionally, 1-phenyl-5-heptyn-1-one oxime and its derivatives can be synthesized from 2-methyl-cyclohexan-1,3-dione, showcasing the potential for creating a variety of oxime derivatives .

Molecular Structure Analysis

The molecular structure of 1-phenyl-1-propanone oxime and related compounds has been studied using various computational methods. For example, the conformational analysis of 1-phenyl-1,2-propandione 1-oxime and its tautomers has been carried out using Hartree–Fock and Density Functional Theory methods . The study of the molecular and crystal structure of poly[oxy-1,3-(2-cyanophenylene)-oxy-1,3-phenylene] by X-ray diffraction provides insights into the structural characteristics of related aromatic compounds .

Chemical Reactions Analysis

The chemical behavior of oximes, including those related to 1-phenyl-1-propanone oxime, can vary significantly depending on the substituents present on the molecule. For instance, the reduction patterns of some oximes can be influenced by electron-withdrawing groups or by covalent hydration of the C=N bond . These variations in chemical reactivity highlight the complexity of oxime chemistry and the importance of understanding the influence of different functional groups on the molecule's behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenyl-1-propanone oxime and related compounds have been extensively studied. The vibrational frequencies, geometric parameters, and NMR spectra of 1-phenyl-1-propanol have been investigated both experimentally and theoretically, providing valuable data on the molecule's properties . The electronic and optical properties, such as absorption wavelengths and frontier molecular orbital energies, have also been explored using computational methods . Furthermore, the thermodynamic properties, including heat capacity, entropy, and enthalpy, have been calculated, offering a comprehensive understanding of the molecule's behavior under different conditions .

科学研究应用

代谢研究:1-苯基-2-丙酮肟是苯丙胺的代谢物。对大鼠肝脏匀浆的研究表明,其进一步代谢成 2-硝基-1-苯基丙烷和苯甲醇等代谢物 (Coutts 等人,1976 年)。

构象分析:已使用理论方法对 1-苯基-1,2-丙二酮 1-肟及其相关互变异构体进行构象分析。此分析有助于了解这些化合物的结构性质和稳定性 (Bekhradnia 和 Arshadi,2007 年)。

贝克曼重排研究:肟的贝克曼重排,包括 1-苯基-2-丙酮肟,是有机化学中的一个关键反应。研究表明,此反应可以经历路径分叉,根据取代基生成不同的产物 (Yamataka 等人,2010 年)。

催化氢化:对 α-羟基酮肟(包括 2-羟基-1-苯基-1-丙酮肟)的催化氢化研究表明了生产特定氨基醇的潜力,这些氨基醇在各种合成应用中很重要 (Harada 和 Shiono,1984 年)。

NMR 和动力学研究:NMR 光谱和动力学同位素效应研究已被用于阐明 1-苯基-2-丙酮肟的贝克曼重排机理。此研究对于理解有机反应的详细机理具有重要意义 (Kim 等人,1979 年)。

还原行为分析:肟的还原,包括衍生自 1-苯基-1,2-丙二酮的肟,表现出受取代基和反应条件影响的独特模式。此研究在电化学应用和理解氧化还原反应中很有价值 (Çelik 等人,2007 年)。

对映选择性合成:使用微生物还原酶不对称合成 3-氯-1-苯基-1-丙醇等化合物,证明了 1-苯基-1-丙酮衍生物在生产药物应用的手性中间体中的潜力 (Choi 等人,2010 年)。

光化学反应研究:已研究了 α-硝基环氧化物(包括 1-苯基-1,2-丙二酮肟等化合物)的光化学反应中的溶剂依赖性,揭示了不同溶剂对光化学途径的影响 (Saito 等人,1973 年)。

分光光度分析:已研究了 1-苯基-1,2-丙二酮-2-肟硫代氨基甲酰腙在铜(II)和镍(II)等金属的分光光度测定中的性质。此应用在分析化学中检测痕量金属方面很重要 (Reddy 等人,2003 年)。

作用机制

Target of Action

The primary target of 1-Phenyl-1-propanone oxime is aldehydes and ketones . These compounds can react with hydroxylamine to form oximes .

Mode of Action

The mode of action involves the nucleophilic addition of nitrogen from hydroxylamine to the carbonyl carbon of aldehydes or ketones . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . The oxygen does act as a nucleophile in competition with nitrogen, but it’s a dead-end process .

Biochemical Pathways

The formation of oximes from aldehydes or ketones involves a sequence similar to the formation of imines and hydrazones . The nitrogen adds to the carbonyl carbon, followed by proton transfer . Then, the lone pair of nitrogen displaces the hydroxide in an elimination reaction, and finally, the nitrogen is deprotonated by base to give the oxime .

Pharmacokinetics

Factors such as solubility, stability, and molecular weight (which is 149.190 Da for this compound ) can influence these properties.

Result of Action

The result of the action of 1-Phenyl-1-propanone oxime is the formation of an oxime, a compound with a C=N-OH group . This reaction is essentially irreversible, leading to a stable product .

Action Environment

The environment can significantly influence the action of 1-Phenyl-1-propanone oxime. For instance, the presence of acid can protonate the amine, facilitating the reaction . Additionally, temperature and solvent can also affect the reaction rate and product yield .

安全和危害

属性

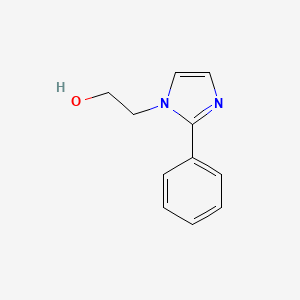

IUPAC Name |

N-(1-phenylpropylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-9(10-11)8-6-4-3-5-7-8/h3-7,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLJMYBJBOYUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-1-propanone oxime | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3023560.png)

![3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023563.png)

![[5-(2-Phenylethyl)-1,2,4-oxadiazol-3-yl]methylamine](/img/structure/B3023564.png)

![6-Phenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3023565.png)

![3,3'-[1,3-Phenylenebis(oxy)]dipropanoic acid](/img/structure/B3023568.png)

![[2-(Phenoxymethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B3023572.png)